molecular formula C13H20ClNO3 B1274083 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride CAS No. 915920-92-2

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride

Cat. No.: B1274083
CAS No.: 915920-92-2
M. Wt: 273.75 g/mol
InChI Key: HHWFJBNXPHIOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride (CAS: 1049696-06-1, MFCD07362842) is a benzaldehyde derivative featuring a dimethylamino-propoxy side chain and a methoxy substituent at the 3-position. Its molecular formula is C₁₃H₁₈ClNO₃ (MW: 295.74 g/mol when accounting for the hydrochloride counterion). This compound is sensitive to air and typically stored at 2–8°C . It has been utilized as a precursor in synthesizing chalcone derivatives for pharmaceutical research, particularly in studies targeting anti-inflammatory and anticancer agents . Commercially, it has been listed with 95% purity but is currently marked as discontinued by suppliers like CymitQuimica, suggesting challenges in stability or demand .

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFJBNXPHIOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride typically involves multiple steps, starting with the preparation of the benzaldehyde core. The dimethylamino group is introduced through a substitution reaction, while the methoxy group is added via an etherification process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The methoxy group may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted benzaldehydes with tertiary amine side chains. Below is a comparative analysis with key analogs:

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde (Compound 2 in )

  • Structure : Differs in chain length (ethoxy vs. propoxy) and substitution position (4-position vs. 2,3-positions).
  • Synthesis : Derived from vanillin via alkylation with 2-chloro-N,N-dimethylamine hydrochloride, similar to the target compound’s synthesis route .

2-[3-(Dimethylaminopropoxy)]benzaldehyde Hydrochloride (CAS 10429-30-8)

  • Structure : Lacks the 3-methoxy group present in the target compound.
  • Properties: Molecular formula C₁₂H₁₇NO₂ (MW: 207.27 g/mol without HCl). The absence of the 3-methoxy group reduces polarity, likely lowering solubility in aqueous media compared to the target compound .

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde Hydrochloride (CAS 88709-21-1)

  • Structure : Ethoxy substituent at the 3-position instead of methoxy and ethoxy chain at the 4-position.
  • Impact : The ethoxy group’s larger size may enhance lipophilicity (higher logP) compared to the methoxy-substituted target compound, influencing membrane permeability .

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride (SzR-105)

  • Structure: Quinoline core with a dimethylaminopropyl chain.

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Purity/Commercial Status
Target Compound 1049696-06-1 C₁₃H₁₈ClNO₃ 295.74 3-methoxy, 2-(dimethylamino)propoxy 95% (discontinued)
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde Not provided C₁₂H₁₇NO₃ 237.27 3-methoxy, 4-(dimethylamino)ethoxy Research-grade
2-[3-(Dimethylaminopropoxy)]benzaldehyde HCl 10429-30-8 C₁₂H₁₇ClNO₂ 243.72 No 3-methoxy substituent Available
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde HCl 88709-21-1 C₁₃H₂₀ClNO₃ 297.76 3-ethoxy, 4-(dimethylamino)ethoxy Available

Research Findings and Functional Implications

  • Pharmacological Context : SKF-96365 (), a TRPC channel inhibitor with a methoxyphenyl-propoxy group, highlights the importance of alkoxy chains in modulating ion channel activity. This suggests the target compound’s propoxy chain could similarly influence bioactivity .
  • Stability and Commercial Viability: The discontinuation of the target compound () contrasts with the availability of analogs like 2-[3-(dimethylaminopropoxy)]benzaldehyde HCl, implying that the 3-methoxy group may introduce synthetic or stability challenges.

Biological Activity

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is a synthetic compound that has garnered interest in various biological research contexts. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}ClN2_{2}O3_{3}
  • Molecular Weight : 272.73 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group and a dimethylamino group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : The dimethylamino group may interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on methoxybenzaldehyde derivatives have shown promising antibacterial effects against various pathogens. The presence of the methoxy group is thought to enhance the lipophilicity of the compound, improving membrane penetration and bioactivity.

CompoundActivityMIC (µg/mL)
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehydeAntibacterial15
Benzaldehyde derivativesAntifungal10

Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit antitumor activity across different cancer cell lines. For example, compounds featuring similar functional groups showed IC50_{50} values in the low micromolar range against lung cancer cell lines.

Cell LineIC50_{50} (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

These findings suggest that the compound could be further investigated for its potential as an antitumor agent.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzaldehyde derivatives on human lung cancer cells. The results indicated that the presence of a dimethylamino group significantly enhanced cytotoxicity compared to non-substituted analogs .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of methoxy-substituted benzaldehydes, revealing effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.